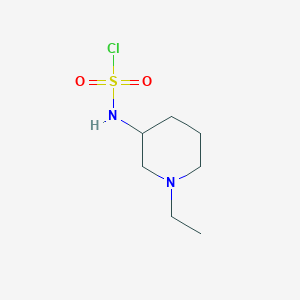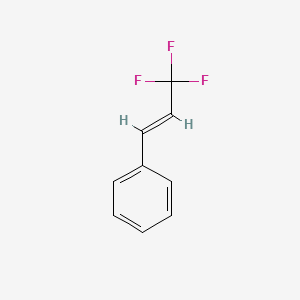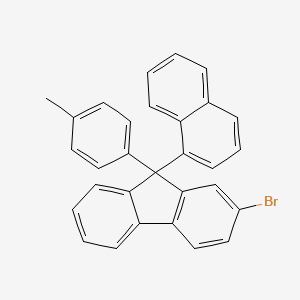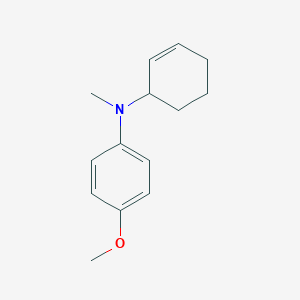
Ethyl (1-phenylpyrrole-2-yl)difluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of ethyl (1-phenylpyrrole-2-yl)difluoroacetate involves several synthetic routes. One common method includes the reaction of tetrafluoroethylene with methanol to form methoxy tetrafluoroethane. This intermediate is then catalytically cracked to produce difluoroacetyl fluoride, which is subsequently esterified with ethanol to yield ethyl difluoroacetate . Another method involves the fluorination of dichloroacetyl diethylamine with anhydrous potassium fluoride in the presence of a solvent and a phase transfer catalyst, followed by esterification with ethanol .
Analyse Des Réactions Chimiques
Ethyl (1-phenylpyrrole-2-yl)difluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoroacetic acid derivatives.
Reduction: Reduction reactions can yield different fluorinated compounds.
Substitution: It can undergo substitution reactions, particularly with halogens, to form compounds like ethyl bromodifluoroacetate.
Common Reagents and Conditions: Reagents such as sodium bromide and copper powder are used in these reactions, often under specific temperature and solvent conditions.
Major Products: The major products formed include difluoroacetic acid derivatives and various fluorinated esters.
Applications De Recherche Scientifique
Ethyl (1-phenylpyrrole-2-yl)difluoroacetate is used in several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl (1-phenylpyrrole-2-yl)difluoroacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and the modulation of biochemical pathways involved in cellular processes . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Ethyl (1-phenylpyrrole-2-yl)difluoroacetate can be compared with other similar compounds, such as:
Ethyl difluoroacetate: Both compounds contain the difluoroacetate group, but this compound has a more complex structure with a phenylpyrrole moiety.
Ethyl bromodifluoroacetate: This compound is similar in that it contains a difluoroacetate group, but it also includes a bromine atom, which gives it different chemical properties and reactivity.
This compound is unique due to its specific structure, which combines the properties of difluoroacetate and phenylpyrrole, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H13F2NO2 |
|---|---|
Poids moléculaire |
265.25 g/mol |
Nom IUPAC |
ethyl 2,2-difluoro-2-(1-phenylpyrrol-2-yl)acetate |
InChI |
InChI=1S/C14H13F2NO2/c1-2-19-13(18)14(15,16)12-9-6-10-17(12)11-7-4-3-5-8-11/h3-10H,2H2,1H3 |
Clé InChI |
ZISMYKOTQVGCAK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=CN1C2=CC=CC=C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)




![3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B14136079.png)
![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)

![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)

